molecular formula C14H9Br2FN2O3 B6078495 Carbohydrazide derivative, 3g

Carbohydrazide derivative, 3g

Cat. No.: B6078495
M. Wt: 432.04 g/mol
InChI Key: PTDWXNNDCSTWPB-NGYBGAFCSA-N
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Description

Carbohydrazide derivative, 3g, is a compound belonging to the class of carbohydrazides, which are known for their diverse biological and chemical properties Carbohydrazides are characterized by the presence of the carbohydrazide functional group, which consists of a carbonyl group (C=O) bonded to two hydrazine groups (NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbohydrazide derivative, 3g, typically involves the reaction of a hydrazine derivative with a carbonyl compound. One common method is the condensation reaction between hydrazine hydrate and an aldehyde or ketone. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of carbohydrazide derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbohydrazide derivative, 3g, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, may yield carboxylic acids, while reduction may produce hydrazines. Substitution reactions can lead to the formation of various substituted carbohydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbohydrazide derivative, 3g, involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound can also interact with microbial enzymes, disrupting their metabolic processes and leading to cell death .

Comparison with Similar Compounds

Carbohydrazide derivative, 3g, can be compared with other similar compounds such as:

    Thiocarbohydrazides: These compounds contain a sulfur atom in place of the oxygen atom in carbohydrazides. They exhibit similar biological activities but may have different reactivity and stability profiles.

    Hydrazones: Formed by the condensation of hydrazines with carbonyl compounds, hydrazones share some chemical properties with carbohydrazides but have distinct structural features and applications.

    Acylhydrazides: These compounds have an acyl group attached to the hydrazine moiety. .

This compound, stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FN2O3/c15-10-5-8(12(20)11(16)13(10)21)6-18-19-14(22)7-2-1-3-9(17)4-7/h1-6,20-21H,(H,19,22)/b18-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDWXNNDCSTWPB-NGYBGAFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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